

In Silico Prediction of Cycloheptyl 3-oxobutanoate Properties: A Comparative Guide

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Compound of Interest

Compound Name: Cycloheptyl 3-oxobutanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel compound **Cycloheptyl 3-oxobutanoate**. Due to the absence of experimental data for this specific molecule, this report leverages in silico prediction methodologies. To offer a valuable comparative context, the predicted properties of **Cycloheptyl 3-oxobutanoate** are presented alongside established experimental data for structurally similar and widely studied compounds, namely Ethyl 3-oxobutanoate and Propyl 3-oxobutanoate.

Comparative Data Analysis

The following table summarizes the predicted properties for **Cycloheptyl 3-oxobutanoate** and the experimentally determined properties for its ethyl and propyl analogs. These in silico predictions for **Cycloheptyl 3-oxobutanoate** are generated based on established computational models and algorithms commonly used in drug discovery and computational chemistry.^{[1][2][3]}

Property	Cycloheptyl 3-oxobutanoate (Predicted)	Ethyl 3-oxobutanoate (Experimental)	Propyl 3-oxobutanoate (Experimental)
Physicochemical Properties			
Molecular Weight (g/mol)	198.28	130.14	144.17
logP (Octanol/Water Partition Coefficient)	2.8 - 3.2	0.19 - 0.25	~0.7 (estimated)
Water Solubility	Low to Moderate	58.6 g/L	Soluble
pKa (Strongest Acidic)	10.5 - 11.5	9.93	~10-11
Polar Surface Area (Å²)	43.37	43.37	43.37
Rotatable Bond Count	4	4	5
ADMET Properties (Predicted/Experimental)			
Human Intestinal Absorption	High	High	High
Blood-Brain Barrier (BBB) Permeation	Moderate to High	Low to Moderate	Moderate
CYP450 2D6 Inhibition	Likely Inhibitor	Unlikely Inhibitor	Unlikely Inhibitor
Ames Mutagenicity	Low Probability	Non-mutagenic	Non-mutagenic
hERG Inhibition	Low to Moderate Risk	Low Risk	Low Risk

Experimental Protocols

To validate the in silico predictions, experimental determination of these properties is crucial. Below is a detailed methodology for a key experiment.

Determination of Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity and potential bioavailability of a compound.

Objective: To experimentally determine the logP value of **Cycloheptyl 3-oxobutanoate**.

Materials:

- **Cycloheptyl 3-oxobutanoate** (synthesized and purified)
- n-Octanol (pre-saturated with water)
- Ultrapure water (pre-saturated with n-octanol)
- Separatory funnels
- Vortex mixer
- Centrifuge
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Analytical balance

Procedure:

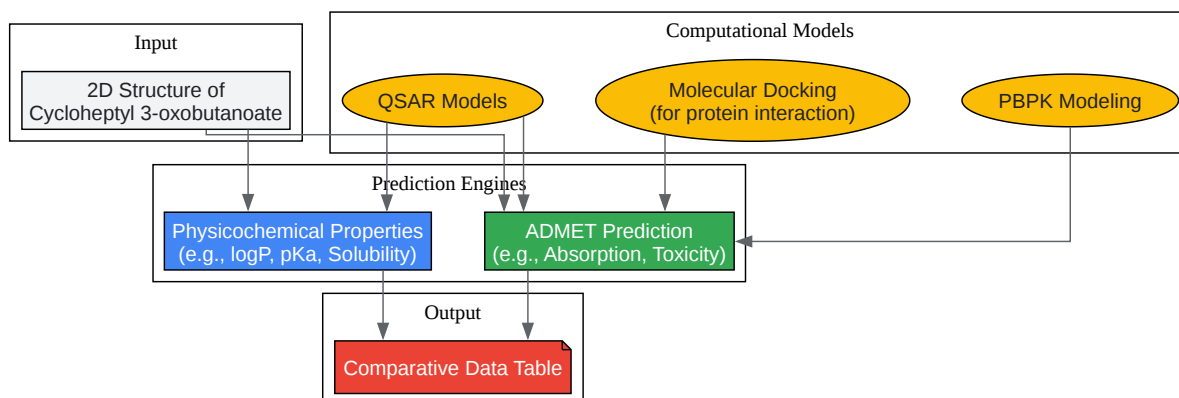
- Preparation of Solutions:
 - Prepare a stock solution of **Cycloheptyl 3-oxobutanoate** of a known concentration in the water-saturated n-octanol phase.
 - Prepare a series of calibration standards of the compound in n-octanol.
- Partitioning:

- Add a known volume of the n-octanol stock solution and an equal volume of the octanol-saturated water to a separatory funnel.
- Securely stopper the funnel and shake it vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
- Allow the funnel to stand undisturbed until the two phases have completely separated.
- Phase Separation and Analysis:
 - Carefully separate the aqueous and n-octanol layers.
 - If necessary, centrifuge both phases to ensure complete separation and remove any micro-emulsions.
 - Determine the concentration of **Cycloheptyl 3-oxobutanoate** in both the n-octanol and aqueous phases using a suitable analytical method (UV-Vis spectrophotometry or HPLC). A calibration curve should be generated using the prepared standards.
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{water}}}$
 - The logP is then calculated as the base-10 logarithm of P: $\log P = \log_{10}(P)$
- Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

In Silico Property Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of physicochemical and ADMET properties of a novel compound like **Cycloheptyl 3-oxobutanoate**.

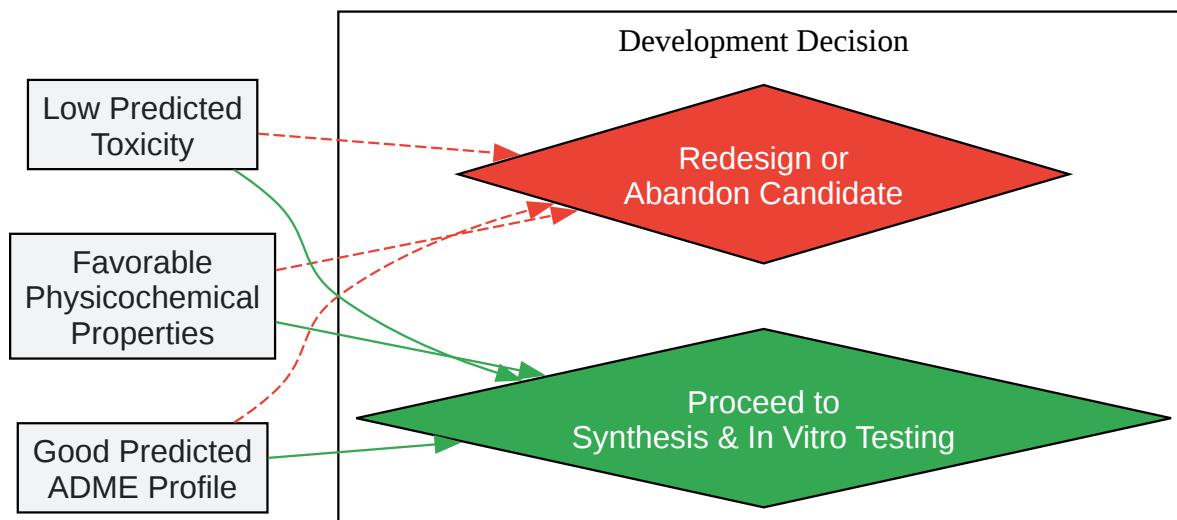


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Caption: Workflow for in silico property prediction.

Logical Relationship of Predicted Properties to Drug Development

This diagram shows the logical flow of how predicted properties influence decisions in the drug development process.



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Caption: Decision logic in early drug development.

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